Cas no 1356582-67-6 (benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate)

1356582-67-6 structure
Productnaam:benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Chemische en fysische eigenschappen
Naam en identificatie
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- EN300-28298141
- 1356582-67-6
- N-[(alphaR,betaS)-alpha-Phenyl-beta-hydroxyphenethyl]carbamic acid benzyl ester
- benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- Carbamic acid, N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-, phenylmethyl ester
- benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate
-
- Inchi: 1S/C22H21NO3/c24-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)23-22(25)26-16-17-10-4-1-5-11-17/h1-15,20-21,24H,16H2,(H,23,25)/t20-,21+/m1/s1
- InChI-sleutel: FNGLFWBDAFAQAG-RTWAWAEBSA-N
- LACHT: O[C@@H](C1C=CC=CC=1)[C@@H](C1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 347.15214353g/mol
- Monoisotopische massa: 347.15214353g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 410
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 58.6Ų
Experimentele eigenschappen
- Dichtheid: 1.206±0.06 g/cm3(Predicted)
- Kookpunt: 541.9±50.0 °C(Predicted)
- pka: 11.39±0.46(Predicted)
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298141-0.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28298141-10.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28298141-5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28298141-10g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28298141-0.1g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28298141-1.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28298141-0.05g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28298141-0.25g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28298141-5.0g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28298141-2.5g |
benzyl N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate |
1356582-67-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 |
benzyl N-(1R,2S)-2-hydroxy-1,2-diphenylethylcarbamate Gerelateerde literatuur
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1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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